

# An In-Depth Technical Guide to 3-Carbamoyl-2-methylpropanoic Acid

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## Compound of Interest

Compound Name: 3-Carbamoyl-2-methylpropanoic acid

Cat. No.: B2532179

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CAS Number: 25944-23-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically for **3-Carbamoyl-2-methylpropanoic acid** (CAS 25944-23-2) is limited in publicly available literature. This guide provides a comprehensive overview of its known properties and draws upon data from the closely related and more extensively studied isomer, 3-Carbamoyl-3-methylpropanoic acid, to discuss potential biological activities and experimental protocols. This approach is intended to provide a valuable framework for research and development efforts.

## Introduction

**3-Carbamoyl-2-methylpropanoic acid** is a small organic molecule and a derivative of propanoic acid. Its structure, featuring both a carboxylic acid and a carbamoyl (amide) functional group, suggests its potential for diverse chemical interactions and biological activities. While this specific isomer is not extensively characterized, its structural similarity to other biologically active compounds, particularly inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase, makes it a molecule of interest for further investigation in drug discovery and development.

## Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for **3-Carbamoyl-2-methylpropanoic acid** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	131.13 g/mol	PubChem[1]
IUPAC Name	4-amino-2-methyl-4-oxobutanoic acid	PubChem[1]
Canonical SMILES	<chem>CC(CC(=O)N)C(=O)O</chem>	PubChem[1]
InChI Key	APLDKCVZGJSYQQ-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	-0.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

## Potential Biological Activity: HIF-1 Signaling Pathway Modulation

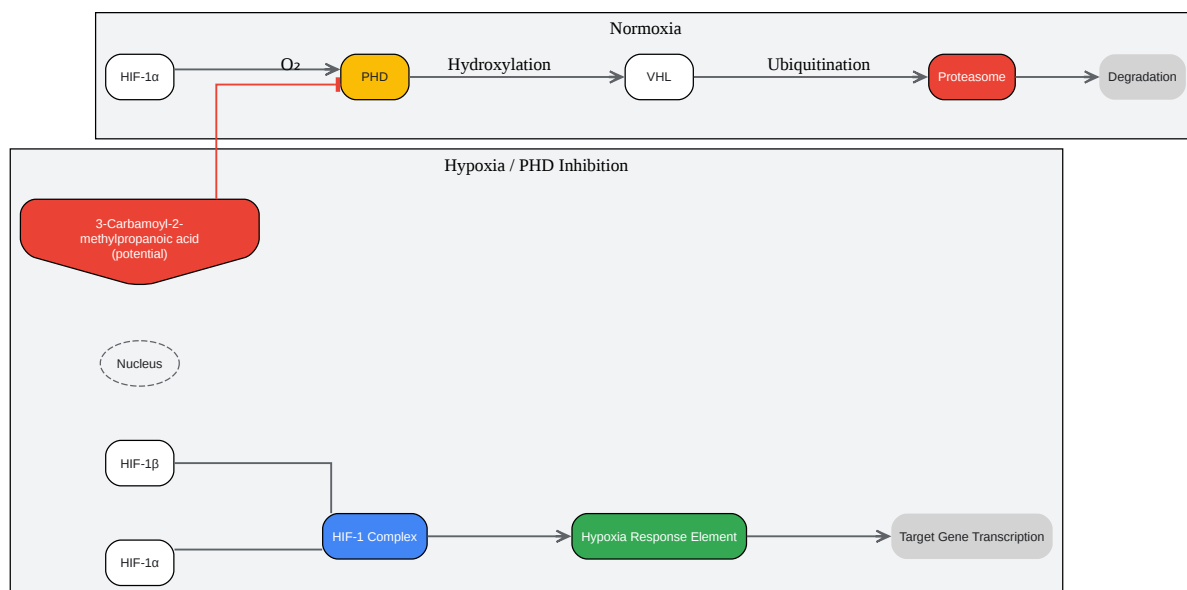
While direct biological data for **3-Carbamoyl-2-methylpropanoic acid** is lacking, its isomer, 3-Carbamoyl-3-methylpropanoic acid, has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. This suggests that **3-Carbamoyl-2-methylpropanoic acid** may exhibit similar activity.

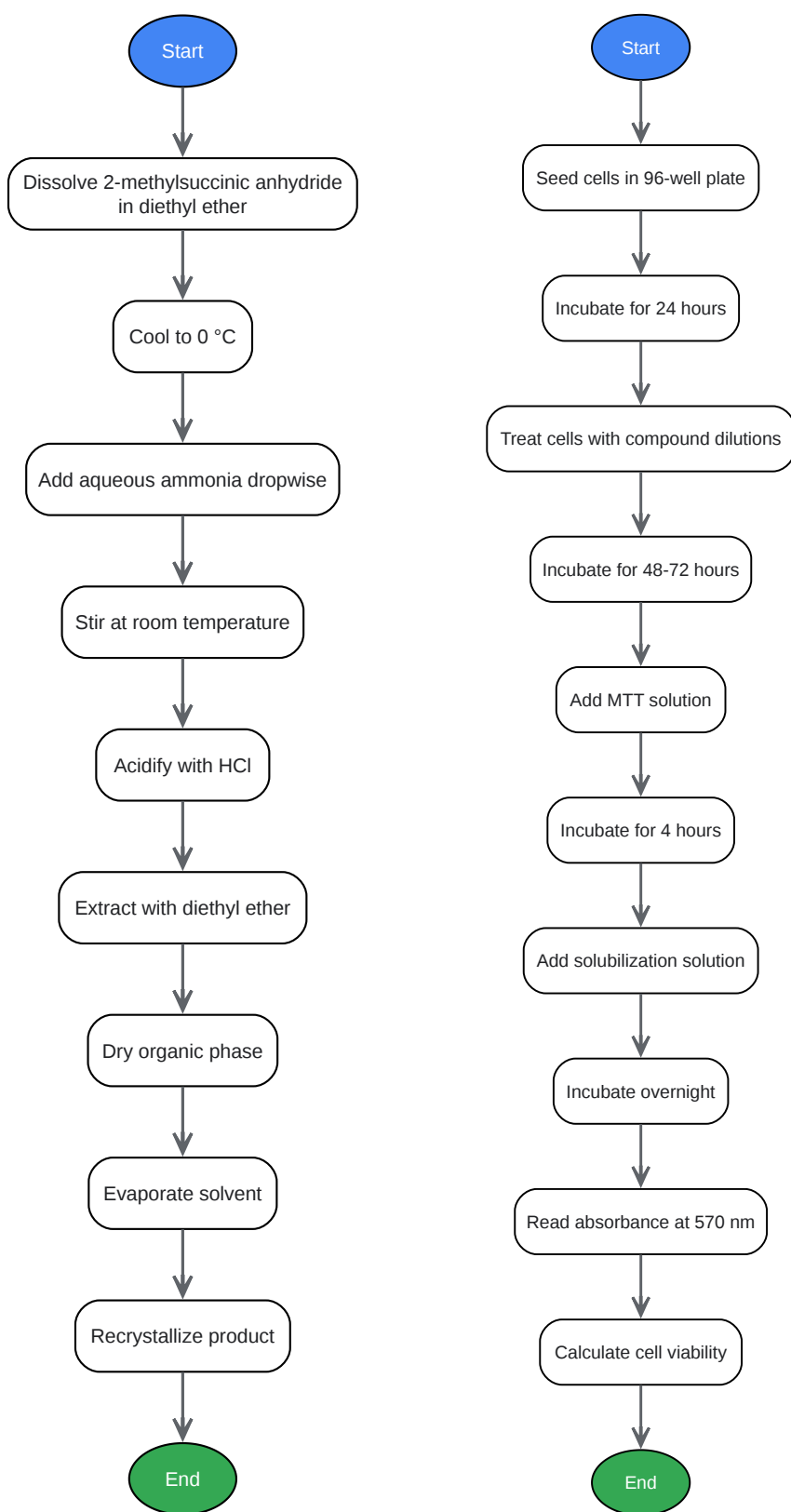
The HIF-1 signaling pathway is a crucial regulator of cellular response to low oxygen levels (hypoxia).[2][3][4] Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[2][3] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus,

and dimerize with HIF-1 $\beta$ . This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4]

Inhibitors of PHD enzymes mimic a hypoxic state by preventing the degradation of HIF-1 $\alpha$ , thereby activating the HIF-1 signaling pathway even under normoxic conditions.[5][6] This mechanism is of significant therapeutic interest for conditions such as anemia and ischemic diseases.

Diagram of the HIF-1 Signaling Pathway and the Role of a PHD Inhibitor





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